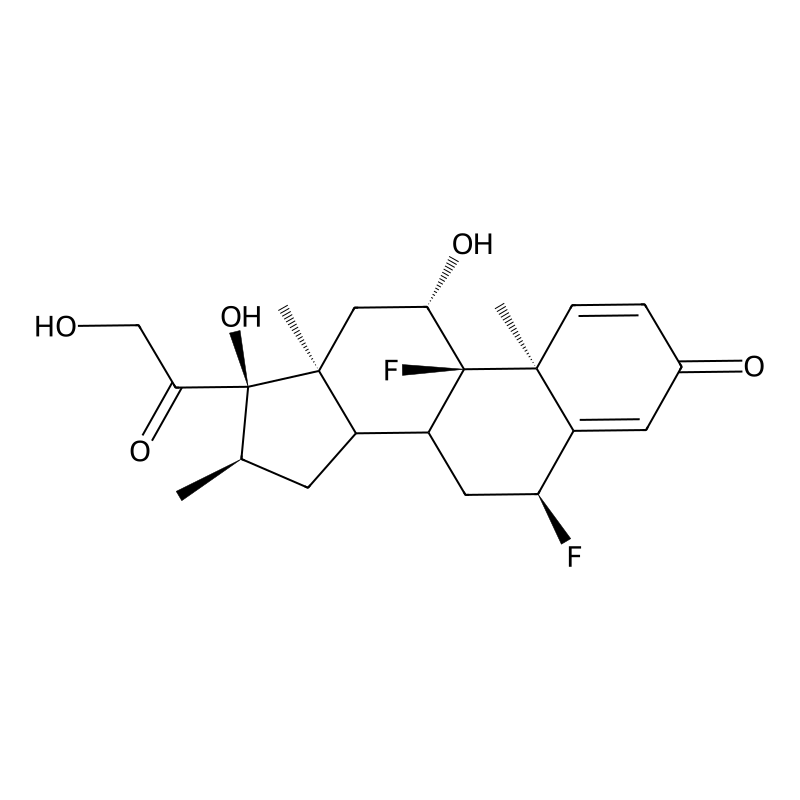

Flumethasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Dermatology

Specific Scientific Field: Dermatology

Summary of the Application: Flumethasone is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Methods of Application: As a privalate salt, its anti-inflammatory action is concentrated at the site of application . It is typically applied topically to the affected area.

Results or Outcomes: The local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching .

Application in Pharmaceutical Analysis

Specific Scientific Field: Pharmaceutical Analysis

Summary of the Application: Flumethasone Pivalate is analyzed in combination with Clioquinol in the presence of Phenoxyethanol Preservative in their pharmaceuticals using Thin Layer Chromatography (TLC) and Ultra-High-Performance Liquid Chromatographic (UHPLC) methods .

Methods of Application: The optimal separation in TLC was accomplished via silica gel aluminum plates F254, with a mixture of benzene, ethyl acetate, and formic acid (5:5:0.2, in volumes) as the mobile system . In UHPLC, a reversed-phase inertsil ODS 5 µm C18 packed column (100 Å, 4.6 mm internal diameter (I.D.) × 50 mm) at 30 °C was employed .

Results or Outcomes: The UHPLC method has a priority over the old HPLC one by Sayed et al., 2014, in terms of quickness and avoiding interference from the PEP preservative . The TLC method has the advantage of preventing the interference of PEP .

Application in Otolaryngology

Specific Scientific Field: Otolaryngology

Summary of the Application: Flumethasone is used in combination with other drugs to treat Atopic dermatitis (AD) of the external ear canal .

Methods of Application: The drug is typically applied topically to the affected area in the ear canal .

Results or Outcomes: The application of Flumethasone results in a decrease in inflammation, exudation, and itching in the ear canal .

Application in Pediatric Dermatology

Specific Scientific Field: Pediatric Dermatology

Summary of the Application: Flumethasone is used in combination with other drugs to treat Cradle cap and Infantile eczema .

Methods of Application: The drug is typically applied topically to the affected area on the infant’s skin .

Results or Outcomes: The application of Flumethasone results in a decrease in inflammation, exudation, and itching in the affected area .

Application in Dermatosis Treatment

Summary of the Application: Flumethasone is used in combination with other drugs to treat Dermatosis .

Methods of Application: The drug is typically applied topically to the affected area on the skin .

Application in Analytical Chemistry

Specific Scientific Field: Analytical Chemistry

Flumethasone is a synthetic corticosteroid belonging to the glucocorticoid class, primarily used for its anti-inflammatory and immunosuppressive properties. Its chemical structure is characterized by the presence of two fluorine atoms at positions 6 and 9, along with multiple hydroxyl groups. The IUPAC name for flumethasone is (1R,2S,8S,10S,11S,13R,14R,15S,17S)-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,6-dien-5-one. Its molecular formula is CHFO, with a molecular weight of approximately 410.458 g/mol .

- Acylation Reactions: Flumethasone can be acylated using acetic anhydride to produce acetic acid derivatives.

- Fluorination: The introduction of fluorine atoms is achieved through reactions with hydrofluoric acid or fluorinating agents like Selectfluor®.

- Epoxidation: The compound can be transformed into epoxy derivatives using peroxy acids .

- Deacetylation and Oxidation: Flumethasone acetate can be deacetylated and oxidized using potassium hydroxide in methanol to yield flumethasone free alcohol .

Flumethasone acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the nucleus and modulates gene expression related to inflammation and immune response. Its biological activities include:

- Anti-inflammatory Effects: Inhibition of phospholipase A2 and subsequent reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.

- Immunosuppressive Actions: Decreased function of lymphatic cells, reduction in immunoglobulin levels, and interference with antigen-antibody interactions .

The synthesis of flumethasone involves several steps:

- Starting Material: The process typically begins with 9 beta, 11 beta-epoxy-17 alpha, 21-dihydroxy-16 alpha-methyl-pregna-1,4-diene-3,20-dione as a precursor.

- Acylation: This precursor undergoes acylation with acetic anhydride followed by further reactions involving benzoyl chloride.

- Fluorination: Selective fluorination at the 6-position is performed using hydrofluoric acid or tetrafluoroborate agents.

- Final Modifications: Additional steps may include oxidation and purification processes to yield pure flumethasone .

Flumethasone is widely used in various therapeutic contexts:

- Topical Treatments: It is applied in dermatology for conditions like eczema and psoriasis due to its potent anti-inflammatory effects.

- Systemic Use: It is utilized in treating severe allergic reactions, autoimmune diseases, and certain types of cancer as part of combination therapies .

- Veterinary Medicine: Flumethasone is also used in veterinary settings for similar anti-inflammatory purposes.

Flumethasone has been studied for its interactions with various biological systems:

- Drug Interactions: It may interact with other medications that affect liver enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes).

- Protein Binding: Flumethasone binds to plasma proteins such as transcortin; its active form is released when not bound .

- Effects on Immune Function: Studies have shown that flumethasone reduces lymphocyte counts and alters immune responses, which can be critical during treatments for autoimmune conditions.

Several compounds share structural or functional similarities with flumethasone:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dexamethasone | Similar corticosteroid structure; lacks fluorine at positions 6 and 9 | More potent anti-inflammatory effects |

| Betamethasone | Contains a double bond between carbons 1 and 2; similar anti-inflammatory action | Often used in dermatological applications |

| Triamcinolone | Lacks fluorine; has a different hydroxyl group arrangement | Commonly used in local injections for joint pain |

| Hydrocortisone | Natural corticosteroid; fewer modifications than flumethasone | Used widely in adrenal insufficiency treatments |

Flumethasone's unique combination of fluorination and specific hydroxyl groups contributes to its distinct pharmacological profile compared to these similar compounds .

Flumethasone was first patented in 1951 and approved for medical use in 1964. Its development involved synthetic modifications to enhance potency and selectivity. The compound gained prominence in dermatology due to its localized efficacy as a prodrug ester, particularly the pivalate form (flumethasone pivalate), which improves bioavailability.

Recent patent activity includes Hovione’s successful defense of its synthesis method for flumethasone and its 17-carboxyl androsten analogue, intermediates critical for fluticasone production. This case highlights flumethasone’s role in corticosteroid manufacturing and its enduring relevance in pharmaceutical chemistry.

Chemical Classification and Nomenclature

Flumethasone belongs to the glucocorticoid class, acting as a glucocorticoid receptor agonist. Its chemical structure is characterized by a difluorinated pregna-1,4-diene scaffold, with key substituents including hydroxyl groups at C11 and C17, a methyl group at C16, and a 2-hydroxyacetyl side chain at C17.

Key Structural Features

Physicochemical Characterization Overview

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 237–240°C |

| Optical Rotation | [α]₂₅/D +67.0 to +71.0° (c = 1 in dioxane) |

| Solubility | Insoluble in water; soluble in acetic acid (10 mg/mL) |

| Density | 1.1621 g/cm³ (estimated) |

Spectroscopic Data

- UV Absorption: λₘₐₓ = 237 nm (log ε = 4.16 in ethanol).

- X-ray Crystallography: Confirmed the cyclopenta[a]phenanthren-3-one core and stereochemistry of fluorine atoms at C6 and C9.

Mechanism of Action

Flumethasone exerts anti-inflammatory effects through glucocorticoid receptor (GR) activation. Binding to GR triggers nuclear translocation, leading to:

- Downregulation of pro-inflammatory genes (e.g., cytokines, chemokines).

- Upregulation of anti-inflammatory proteins (e.g., lipocortins, which inhibit phospholipase A₂ and arachidonic acid metabolism).

- Immune suppression: Reduced lymphocyte count, immunoglobulin production, and antigen-antibody binding.

Comparative Potency

| Compound | Relative Potency (vs. Cortisone) | Model |

|---|---|---|

| Flumethasone | 420× | Animal anti-inflammatory |

| Dexamethasone | 25–30× | Human clinical use |

Applications

Human Dermatology

Flumethasone is used for:

- Contact dermatitis

- Atopic dermatitis

- Psoriasis

- Diaper rash

It is often formulated as a cream, ointment, or lotion.

Veterinary Medicine

Approved for musculoskeletal conditions in horses, dogs, and cats, including:

- Bursitis (hip/shoulder inflammation)

- Carpitis (wrist connective tissue inflammation)

- Osselets (arthritis in fetlock joints)

- Myositis (muscle wasting).

Synthesis and Manufacturing

Key Synthetic Steps

- Fluorination: Introduction of fluorine at C6 and C9 using hydrogen fluoride (HF) in tetrahydrofuran (THF).

- Esterification: Conversion to pivalate prodrug via reaction with pivalic anhydride.

- Purification: Chromatography over Florisil to isolate active pharmaceutical ingredient.

Industrial Challenges

Molecular Structure and Formula (C22H28F2O5)

Flumethasone is a synthetic fluorinated corticosteroid with the molecular formula C22H28F2O5 and a molecular weight of 410.45 g/mol [1] [2] [3]. The compound belongs to the pregnane series of steroids and features a tetracyclic steroid backbone characteristic of corticosteroids [4]. The systematic International Union of Pure and Applied Chemistry name for flumethasone is (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one [1] [5].

The structural framework of flumethasone consists of four fused rings designated as rings A, B, C, and D, following standard steroid nomenclature [4]. Ring A contains a cyclohexadienone structure with a ketone group at position 3, rings B and C are cyclohexane rings, and ring D is a cyclopentane ring [28]. The molecule contains two fluorine substituents at positions 6α and 9α, which significantly enhance its anti-inflammatory potency compared to non-fluorinated corticosteroids [21] [23]. The presence of hydroxyl groups at positions 11β and 17α, along with a glycoloyl side chain at position 17β, contributes to the molecule's biological activity [4] [9].

| Structural Feature | Position | Chemical Group | Stereochemistry |

|---|---|---|---|

| Ketone | C-3 | =O | - |

| Fluorine | C-6 | F | α |

| Fluorine | C-9 | F | α |

| Hydroxyl | C-11 | OH | β |

| Methyl | C-16 | CH3 | α |

| Hydroxyl | C-17 | OH | α |

| Glycoloyl | C-17 | COCH2OH | β |

Stereochemistry and Isomerism

Flumethasone contains nine defined stereocenters, making it a highly complex chiral molecule [2]. The absolute configuration follows the standard steroid numbering system with specific stereochemical designations at each chiral center [1] [5]. The compound exhibits the characteristic 6S,8S,9R,10S,11S,13S,14S,16R,17R configuration, which is critical for its biological activity [1].

The stereochemical arrangement of flumethasone includes α-oriented fluorine atoms at positions 6 and 9, which are positioned below the plane of the steroid ring system [21]. The β-oriented hydroxyl group at position 11 extends above the ring plane, while the α-oriented hydroxyl and β-oriented glycoloyl side chain at position 17 provide the molecule with its distinctive three-dimensional structure [9] [10]. The α-oriented methyl group at position 16 contributes to the molecule's mineralocorticoid activity reduction [21].

Molecular dynamics studies have demonstrated that the steroid backbone of fluorinated corticosteroids like flumethasone exhibits distinct conformational characteristics compared to non-fluorinated analogs [25] [30]. The introduction of fluorine atoms at specific positions creates conformational constraints that affect the molecule's flexibility and receptor binding properties [25]. Research indicates that fluorinated steroids display multiple ring conformations, particularly in ring systems containing fluorine substituents [30].

Physical and Chemical Properties

Flumethasone exhibits characteristic physical and chemical properties that reflect its steroid structure and fluorine substitution pattern. The compound appears as a white to almost white crystalline powder with a melting point range of 237-240°C [4] [7]. The predicted boiling point is 569.8±50.0°C, and the estimated density is approximately 1.16 g/cm³ [4].

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Weight | 410.45 g/mol | - | [1] [2] |

| Melting Point | 237-240°C | - | [4] |

| Boiling Point (predicted) | 569.8±50.0°C | - | [4] |

| Density (estimated) | 1.16 g/cm³ | 20°C | [4] |

| Optical Rotation | +66.0° to +71.0° | 20°C, 589 nm, 1% in dioxane | [3] [7] |

| pKa (predicted) | 11.98±0.70 | - | [4] |

| LogP | 1.9 | - | [5] |

| Water Solubility | 1.0 mg/L | 20°C | [4] |

The optical activity of flumethasone demonstrates a positive rotation of +66.0° to +71.0° when measured at 20°C and 589 nm wavelength in a 1% dioxane solution [3] [7]. This optical rotation reflects the compound's chiral nature and specific stereochemical configuration [7]. The predicted pKa value of 11.98±0.70 indicates that flumethasone behaves as a weak base under physiological conditions [4].

Solubility characteristics of flumethasone vary significantly depending on the solvent system used. The compound exhibits very limited water solubility at approximately 1.0 mg/L at 20°C, consistent with its lipophilic steroid structure [4] [17]. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide providing solubility of approximately 82 mg/mL, ethanol approximately 6 mg/mL, and dimethyl formamide approximately 25 mg/mL [17] [19].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | <1 mg/mL | 25°C |

| Dimethyl sulfoxide | 82 mg/mL | 25°C |

| Ethanol | 6 mg/mL | 25°C |

| Dioxane | Soluble | Room temperature |

| Acetic acid | 10 mg/mL | Room temperature |

| Dimethyl formamide | 25 mg/mL | Room temperature |

Crystal Structure Analysis

Space Group and Crystallographic Parameters

Flumethasone crystallizes in the monoclinic crystal system with space group P21 (number 4) [9] [10]. The unit cell parameters have been precisely determined through synchrotron X-ray powder diffraction analysis at 298 K [9] [10]. The crystallographic parameters include unit cell dimensions of a = 6.46741(5) Å, b = 24.91607(20) Å, c = 12.23875(11) Å, with a β angle of 90.9512(6)° [9] [10].

The unit cell volume is 1971.91(4) ų with Z = 4, indicating four flumethasone molecules per unit cell [9] [10]. The asymmetric unit contains two crystallographically independent molecules, designated as molecule 1 and molecule 2 [9] [10]. The root-mean-square Cartesian displacement between these two molecules is only 0.091 Å, indicating very similar conformations within the crystal structure [9] [10].

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21 (#4) | - |

| Crystal System | Monoclinic | - |

| a (Å) | 6.46741 | (5) |

| b (Å) | 24.91607 | (20) |

| c (Å) | 12.23875 | (11) |

| β (°) | 90.9512 | (6) |

| Volume (ų) | 1971.91 | (4) |

| Z | 4 | - |

| Temperature (K) | 298 | (1) |

Hydrogen-bonded Double Layers Structure

The crystal structure of flumethasone consists of hydrogen-bonded double layers of molecules arranged parallel to the ac-plane [9] [10]. These double layers are stabilized through an extensive network of both intermolecular and intramolecular hydrogen bonds involving the hydroxyl groups and carbonyl oxygen atoms [9] [10]. The mean planes of the steroid molecules within these layers are approximately oriented at -5,14,1 and 5,13,1 [9] [10].

The primary intermolecular hydrogen bonding interactions include O–H⋯O contacts between hydroxyl groups and carbonyl oxygen atoms of adjacent molecules [9] [10]. Specifically, the hydroxyl groups O6 and O63 in the side chains form hydrogen bonds to the carbonyl groups O7 and O64 of neighboring molecules [9] [10]. Additional intermolecular hydrogen bonds are formed between hydroxyl groups O4 and O61 acting as donors to hydroxyl groups O63 and O6, respectively [9] [10].

| Hydrogen Bond | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) | Energy (kcal/mol) | Type |

|---|---|---|---|---|---|---|

| O3-H114⋯O64 | 0.990 | 2.102 | 2.943 | 141.7 | 9.0 | Intermolecular |

| O6-H57⋯O7 | 0.990 | 1.959 | 2.788 | 139.7 | 10.1 | Intermolecular |

| O61-H109⋯O6 | 0.986 | 1.840 | 2.813 | 168.3 | 12.0 | Intermolecular |

| O4-H52⋯O63 | 0.989 | 1.802 | 2.778 | 168.2 | 12.2 | Intermolecular |

| O3-H50⋯O7 | 0.987 | 1.869 | 2.837 | 166.1 | 10.8 | Intermolecular |

Intramolecular hydrogen bonds also contribute significantly to the molecular conformation and crystal stability [9] [10]. The hydroxyl groups O3 and O60 form intramolecular hydrogen bonds to carbonyl groups O7 and O64 with graph set C1,1(12) [9] [10]. These intramolecular interactions help maintain the preferred conformation of the glycoloyl side chain [9] [10].

Hirshfeld Surface Analysis

Hirshfeld surface analysis of flumethasone reveals important insights into the intermolecular contact patterns and packing efficiency within the crystal structure [9] [10]. The volume enclosed by the Hirshfeld surface is 974.73 ų, representing 98.86% of half the unit cell volume, indicating typical packing density for organic molecular crystals [9] [10].

The Hirshfeld surface visualization shows that the most significant close contacts, indicated by red coloring, correspond to the hydrogen bonding interactions described previously [9] [10]. Intermolecular contacts longer than the sum of van der Waals radii appear blue, while contacts equal to the sum of radii are colored white [9] [10]. The analysis confirms that the only significant close contacts involve the hydrogen bonds, with no other notable short intermolecular interactions [9] [10].

The volume per non-hydrogen atom in the flumethasone crystal structure is 17.0 ų, which is smaller than normal for organic compounds [9] [10]. This compact packing arrangement contributes to the stability of the crystal structure and is facilitated by the extensive hydrogen bonding network [9] [10].

Comparative Structural Analysis with Related Compounds

Flumethasone belongs to the family of fluorinated corticosteroids that includes betamethasone, dexamethasone, and other structurally related compounds [21] [22]. Comparative analysis reveals that flumethasone shares the common 9α-fluorine substitution pattern with these related steroids but differs in the additional 6α-fluorine atom, making it a difluorinated corticosteroid [21] [23].

Structural comparison with betamethasone and dexamethasone shows that all three compounds possess the 9α-fluorine substitution and the 16α-methyl group that reduces mineralocorticoid activity [21] [22]. However, flumethasone's additional 6α-fluorine distinguishes it from these related compounds and contributes to its enhanced anti-inflammatory potency [21] [23].

| Compound | 6α-Substitution | 9α-Substitution | 16α-Substitution | Anti-inflammatory Potency |

|---|---|---|---|---|

| Flumethasone | F | F | CH₃ | Enhanced |

| Betamethasone | H | F | CH₃ | High |

| Dexamethasone | H | F | CH₃ | High |

| Prednisolone | H | H | H | Moderate |

Molecular dynamics studies comparing fluorinated and non-fluorinated corticosteroids demonstrate that fluorine substitution significantly affects ring flexibility and conformational behavior [25] [30]. Flumethasone, with its dual fluorine substitution pattern, exhibits conformational characteristics that differ from both mono-fluorinated and non-fluorinated analogs [25] [30]. The presence of fluorine atoms creates conformational constraints that may influence receptor binding specificity and biological activity [25].

Research on corticosteroid ring flexibility indicates that ring A rigidity is associated with glucocorticoid activity, while ring C flexibility affects overall steroid function [25]. Flumethasone's dual fluorination pattern contributes to its distinct conformational profile compared to related compounds, potentially explaining its specific pharmacological properties [25] [30].

1H-NMR Spectral Features

Flumethasone, with the molecular formula C22H28F2O5 and molecular weight 410.45 g/mol, exhibits characteristic proton nuclear magnetic resonance spectral features that are diagnostic of fluorinated corticosteroids [1] [2] [3]. The 1H-NMR spectrum reveals several distinctive regions that facilitate structural identification and characterization.

The angular methyl groups characteristic of the steroid backbone appear as singlets in the aliphatic region, typically observed at chemical shifts around 0.89 and 0.96 ppm [4] [5]. These signals correspond to the C18 and C19 methyl substituents that are integral to the steroid framework and provide important structural markers for identification.

A particularly significant spectral window for corticosteroid identification occurs in the 5.96-6.40 ppm region [3]. This downfield region contains signals that are relatively free from matrix interference in complex pharmaceutical formulations, making it invaluable for analytical applications. The protons in this region typically correspond to olefinic hydrogens of the Δ1,4-diene system present in the A-ring of flumethasone.

The steroid backbone protons distribute across various chemical shift regions depending on their local electronic environment [4]. Protons adjacent to electronegative substituents such as fluorine atoms experience characteristic deshielding effects, resulting in downfield chemical shifts. The presence of two fluorine substituents at positions 6α and 9α in flumethasone creates unique coupling patterns and chemical shift perturbations that serve as diagnostic markers.

Coupling constant analysis reveals information about the stereochemistry and conformational preferences of the molecule [6]. The vicinal coupling constants between protons on adjacent carbons provide insights into dihedral angles and therefore ring conformations. For fluorinated steroids like flumethasone, additional complexity arises from fluorine-proton coupling, which can extend over multiple bonds and create characteristic multipicity patterns.

The 1H-NMR spectral analysis is enhanced by two-dimensional techniques such as correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) [4] [5]. These methods facilitate complete assignment of proton signals and determination of stereochemical relationships within the molecule.

19F-NMR Analysis and Applications

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional specificity for flumethasone characterization due to the presence of two fluorine substituents at distinct positions within the steroid framework [2] [3] [6]. The 19F nucleus possesses favorable properties for NMR analysis, including 100% natural abundance, high sensitivity (approximately 83% that of 1H), and an exceptionally wide chemical shift range extending from -300 to +400 ppm [7] [8] [9].

Flumethasone contains fluorine atoms at the 6α and 9α positions, which exhibit characteristic chemical shifts that depend on their local electronic environments [3] [10]. The difluorinated nature of flumethasone results in two distinct 19F signals, typically observed at approximately -165 ppm and -187 ppm, depending on the specific substitution pattern and stereochemistry [3] [10]. These chemical shifts reflect the different electronic environments experienced by the fluorine nuclei due to their distinct positions within the steroid ring system.

The 19F-NMR spectrum of flumethasone benefits from the large chemical shift dispersion inherent to fluorine spectroscopy, which minimizes signal overlap and enhances spectral resolution [10] [8]. This characteristic proves particularly valuable in pharmaceutical analysis where matrix interference must be minimized. The absence of fluorine-containing excipients in most pharmaceutical formulations further enhances the selectivity of 19F-NMR for flumethasone detection and quantification.

Fluorine-fluorine coupling interactions can provide additional structural information [10]. In difluorinated compounds like flumethasone, through-space or through-bond F-F coupling may be observed depending on the spatial relationship between the fluorine substituents. These coupling patterns serve as additional confirmation of structural identity and stereochemical assignments.

Quantitative 19F-NMR (qNMR) applications have demonstrated excellent precision and accuracy for flumethasone analysis [2] [11]. The technique offers advantages over traditional analytical methods by providing direct quantification without requiring analyte-specific reference standards, as the integrated peak areas are directly proportional to the number of fluorine nuclei present in the sample.

Temperature and solvent effects on 19F chemical shifts have been documented for fluorinated steroids [12] [13]. These environmental factors must be carefully controlled to ensure reproducible and accurate spectral measurements. The choice of deuterated solvent can significantly influence observed chemical shifts, with variations of up to 2 ppm reported for different solvent systems [9].

13C-NMR Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information for flumethasone through the analysis of all carbon environments within the molecule [14] [15]. Despite the lower natural abundance of 13C (1.1%) and reduced sensitivity compared to 1H-NMR, modern instrumental capabilities and signal averaging techniques enable detailed spectral characterization [14].

The 13C-NMR spectrum of flumethasone exhibits signals distributed across characteristic chemical shift regions that correspond to different carbon functionalities [16]. Carbonyl carbons appear in the most downfield region (170-220 ppm), reflecting the electron-withdrawing nature of the C=O functionality [14] [16]. The ketone carbons at positions 3 and 20 in flumethasone appear in this region and serve as diagnostic markers for structural identification.

Aromatic and olefinic carbons occupy the intermediate chemical shift region (100-150 ppm) [16]. The Δ1,4-diene system present in the A-ring of flumethasone generates multiple signals in this region, with the exact chemical shifts depending on substitution patterns and electronic effects from adjacent functional groups.

Aliphatic carbons appear in the upfield region (0-50 ppm), with tertiary carbons generally more deshielded than secondary carbons, which in turn appear downfield from primary carbons [16]. The angular methyl groups (C18 and C19) typically appear around 15-25 ppm and provide reliable reference points for spectral assignment.

The presence of fluorine substituents creates significant perturbations in 13C chemical shifts through both inductive and field effects [17] [18]. Carbons directly bonded to fluorine (α-carbons) experience dramatic deshielding, often appearing 70-80 ppm downfield from their non-fluorinated analogs [18] [15]. Beta-carbons (one bond removed from fluorine) show moderate deshielding effects of 10-20 ppm, while gamma-carbons may exhibit smaller upfield or downfield shifts depending on stereochemical factors [18].

Carbon-fluorine coupling provides additional structural information in 13C-NMR spectra [17] [18]. One-bond C-F coupling constants typically range from 150-300 Hz, resulting in characteristic doublet patterns for carbons directly bonded to fluorine. Two-bond and three-bond C-F couplings are generally smaller but may still be observable under high-resolution conditions.

Advanced 13C-NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) facilitate the differentiation between CH3, CH2, CH, and quaternary carbon signals [19] [20]. This multiplicity information proves invaluable for complete spectral assignment and structural confirmation.

Mass Spectrometry Profiling

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for flumethasone characterization [21] [22] [23]. The molecular ion peak appears at m/z 411 corresponding to the protonated molecular ion [M+H]+ in positive ionization mode, confirming the molecular formula C22H28F2O5 with molecular weight 410.45 g/mol [24] [25].

Electrospray ionization (ESI) represents the preferred ionization technique for flumethasone analysis due to its soft ionization characteristics and compatibility with liquid chromatography systems [21] [22] [23]. ESI-MS typically operates in positive ion mode for corticosteroid analysis, generating abundant protonated molecular ions with minimal in-source fragmentation.

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that provide structural confirmation and enhanced selectivity [21] [22] [23]. The primary fragmentation pathway involves the loss of the glycol side chain (C2H4O2, 60 mass units) from the 17α position, generating a fragment ion at m/z 351. Secondary fragmentations include loss of additional hydroxyl groups and ring rearrangements typical of steroid skeletons [26].

Multiple reaction monitoring (MRM) transitions have been optimized for flumethasone quantification in biological matrices [21] [24] [25]. The primary transition 411→253 m/z provides excellent sensitivity and selectivity for analytical applications. Additional confirmation transitions may include 411→281 m/z and 411→195 m/z, enhancing method specificity and reducing false positive results.

Collision-induced dissociation (CID) energy optimization proves critical for achieving maximum sensitivity while maintaining adequate fragmentation efficiency [21] [25]. Typical collision energies range from 20-40 eV depending on instrument configuration and target fragment ions. Source parameters including declustering potential, collision cell exit potential, and gas pressures require careful optimization for maximum analytical performance.

Detection limits for flumethasone using LC-MS/MS methodology typically achieve sub-nanogram per milliliter sensitivity in biological matrices [21] [22] [23] [25]. Liquid-liquid extraction and solid-phase extraction procedures effectively remove matrix interferences while maintaining acceptable recovery efficiencies for quantitative analysis.

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural confirmation for flumethasone through characteristic vibrational frequencies [27] [28] [29]. The IR spectrum exhibits diagnostic absorption bands that correspond to specific molecular vibrations within the steroid framework and substituent functional groups.

The carbonyl stretching region (1600-1800 cm⁻¹) contains prominent absorption bands corresponding to the ketone functionalities at positions 3 and 20 [27] [29]. The C=O stretch at position 3 typically appears around 1660-1670 cm⁻¹, while the 20-ketone carbonyl exhibits absorption at slightly higher frequency due to reduced conjugation effects. These carbonyl absorptions serve as primary diagnostic markers for corticosteroid identification.

Hydroxyl group vibrations appear in the broad 3200-3600 cm⁻¹ region [27] [29]. The 11β-hydroxyl and 17α-hydroxyl substituents in flumethasone generate characteristic O-H stretching absorptions that may appear as multiple bands due to hydrogen bonding interactions in the solid state. The breadth and intensity of these bands provide information about intermolecular hydrogen bonding patterns.

Carbon-fluorine stretching vibrations occur in the 1000-1400 cm⁻¹ region and provide definitive evidence for fluorine substitution [27] [29]. The C-F bonds at positions 6α and 9α generate characteristic absorption bands that distinguish flumethasone from non-fluorinated corticosteroids. The exact frequencies depend on the carbon hybridization and local electronic environment surrounding each fluorine substituent.

Alkene stretching vibrations from the Δ1,4-diene system appear around 1600-1650 cm⁻¹, often overlapping with carbonyl absorptions [29]. Additional C=C stretching modes may be identified through careful spectral deconvolution and comparison with reference spectra of related compounds.

The fingerprint region (400-1500 cm⁻¹) contains numerous absorption bands arising from complex vibrational modes involving the entire steroid skeleton [27] [29]. While individual band assignments prove challenging, the overall fingerprint pattern provides a unique spectral signature for compound identification through library searching and spectral matching algorithms.

Attenuated total reflectance (ATR) methodology enhances sampling convenience and reduces sample preparation requirements [30]. ATR-FTIR techniques prove particularly valuable for pharmaceutical quality control applications where minimal sample consumption and rapid analysis are priorities.

X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural determination for flumethasone through crystal structure elucidation [31] [32]. Recent crystallographic studies utilizing synchrotron X-ray powder diffraction have successfully solved the complete crystal structure of flumethasone, providing unprecedented detail regarding molecular conformation and intermolecular packing arrangements [31] [32].

Flumethasone crystallizes in the monoclinic space group P21 (#4) with unit cell parameters a = 6.46741(5) Å, b = 24.91607(20) Å, c = 12.23875(11) Å, and β = 90.9512(6)° [31] [32]. The unit cell volume measures 1971.91(4) ų with Z = 4, indicating four molecules per unit cell. These crystallographic parameters provide fundamental data for polymorph identification and quality control applications.

The asymmetric unit contains two independent flumethasone molecules with similar but distinct conformations [31] [32]. The root-mean-square difference between non-hydrogen atoms in the two independent molecules measures 0.091 Å, indicating conformational similarity while preserving crystallographic independence. This structural analysis confirms the molecular geometry and validates theoretical predictions based on density functional theory calculations.

Intermolecular hydrogen bonding patterns dominate the crystal packing arrangement [31] [32]. The hydroxyl groups at positions 11β and 17α form O-H···O hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, creating extended hydrogen-bonded networks that stabilize the crystal structure. Additionally, intramolecular hydrogen bonds between side-chain hydroxyl groups and carbonyl functionalities contribute to conformational stability.

The crystal structure analysis reveals the formation of hydrogen-bonded double layers parallel to the ac-plane [31] [32]. These structural motifs represent fundamental packing units that determine the overall crystal architecture and influence physical properties such as solubility, stability, and polymorphic behavior.

Density functional theory optimization of the experimentally determined structure confirms the reliability of the crystallographic model [31] [32]. The root-mean-square difference between Rietveld-refined and DFT-optimized structures measures 0.100 Å for all non-hydrogen atoms, demonstrating excellent agreement between experimental and theoretical methods.

Powder diffraction methodology proves particularly valuable for pharmaceutical applications where single crystal growth may be challenging [31] [33]. High-resolution synchrotron data enables structural determination from polycrystalline samples, expanding the applicability of crystallographic methods to routine pharmaceutical analysis and quality control.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Desmetramadol

Use Classification

Pharmaceuticals

Dates

2: Bäumer W, Seegers U, Braun M, Tschernig T, Kietzmann M. TARC and RANTES, but not CTACK, are induced in two models of allergic contact dermatitis. Effects of cilomilast and diflorasone diacetate on T-cell-attracting chemokines. Br J Dermatol. 2004 Oct;151(4):823-30. PubMed PMID: 15491423.

3: Mandrea E. Topical diflorasone ointment for treatment of recalcitrant, excessive granulation tissue. Dermatol Surg. 1998 Dec;24(12):1409-10. PubMed PMID: 9865213.

4: Krueger GG, O'Reilly MA, Weidner M, Dromgoole SH, Killey FP. Comparative efficacy of once-daily flurandrenolide tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis. J Am Acad Dermatol. 1998 Feb;38(2 Pt 1):186-90. PubMed PMID: 9486672.

5: Shupack JL, Jondreau L, Kenny C, Stiller MJ. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis. Dermatology. 1993;186(2):129-32. PubMed PMID: 8428041.

6: Jegasothy BV. Clobetasol propionate ointment 0.05% versus diflorasone diacetate ointment 0.05% in moderate to severe psoriasis. Int J Dermatol. 1990 Dec;29(10):729-30. PubMed PMID: 2269571.

7: Rozman TA. [Topical treatment of glucocorticoid-sensitive dermatoses with diflorasone diacetate]. Z Hautkr. 1986 Mar 1;61(5):294, 297-304. German. PubMed PMID: 3962411.

8: Spencer SA, Fenske NA, Bookbinder SA, Vasey FB. Diflorasone diacetate ointment 0.05 percent in conjunction with UVB and tar in a modified outpatient Goeckerman regimen. Cutis. 1985 Aug;36(2):169-72. PubMed PMID: 4028832.

9: Shaw MC, Vanderwielen AJ. Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. PubMed PMID: 6520764.

10: Schneider WD. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis]. Z Hautkr. 1984 Oct 1;59(19):1312, 1319-22. German. PubMed PMID: 6391003.